molecular formula C12H12BrNO B12096198 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline

Cat. No.: B12096198
M. Wt: 266.13 g/mol
InChI Key: RBHWXVRSVGVVAA-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₃BrNO Molecular Weight: 282.14 g/mol Structure: The compound features a benzene ring substituted with a bromine atom at position 2, a methyl group at position 4, and an N-(furan-2-ylmethyl)amine group.

Synthesis: This compound is synthesized via reductive amination of furfural derivatives, as reported in methodologies for analogous N-(furan-2-ylmethyl)aniline derivatives. For example, reductive amination of 2-bromo-4-methylaniline with furfural in the presence of reducing agents like sodium cyanoborohydride yields the target compound .

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C12H12BrNO/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3

InChI Key

RBHWXVRSVGVVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline typically involves the following steps:

    Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the para position.

    N-alkylation: The brominated intermediate is then subjected to N-alkylation with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The furan ring and the aniline moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12_{12}H12_{12}BrN O and features a bromine atom, a furan ring, and a substituted aniline structure. The presence of both electron-withdrawing (bromine) and electron-donating (methylaniline) groups enhances its reactivity and biological activity, making it a valuable building block in organic synthesis.

Medicinal Chemistry

2-Bromo-N-(furan-2-ylmethyl)-4-methylaniline serves as a precursor for synthesizing pharmaceutical compounds. Its structural characteristics allow it to be modified into various biologically active molecules.

Key Applications:

  • Antibacterial Activity: Studies have shown that derivatives of this compound exhibit significant antibacterial properties against drug-resistant bacteria, including strains of Acinetobacter baumannii and Staphylococcus aureus .
  • Anticancer Potential: Preliminary investigations indicate that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Material Science

The compound can be utilized in developing organic semiconductors due to its unique electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Biological Studies

In biochemical assays, 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline can act as a probe or ligand to study enzyme interactions or receptor binding mechanisms. The furan ring enhances its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for biological activity.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of several compounds structurally related to 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline using the agar well diffusion method. The results indicated that this compound exhibited notable activity against NDM-positive bacteria, outperforming several commercially available antibiotics .

Case Study 2: Anticancer Screening

In a library screening for anticancer properties, 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline was tested against various cancer cell lines. It demonstrated significant cytotoxic effects at specific concentrations, warranting further research into its mechanisms of action .

Mechanism of Action

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and the aniline moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and functional differences between 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline and its analogs:

Compound Name Substituents (positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Bromo-N-(furan-2-ylmethyl)-4-methylaniline Br (2), CH₃ (4), furanylmethyl (N) C₁₂H₁₃BrNO 282.14 Intermediate in cross-coupling reactions; potential pharmacological scaffold
2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline Br (2,2'), CH₃ (4,4') C₁₄H₁₃Br₂N 355.07 Dimeric structure; higher steric hindrance limits solubility
4-Bromo-2-chloroaniline Br (4), Cl (2) C₆H₅BrClN 206.47 Planar crystal lattice (r.m.s. deviation = 0.018 Å); forms hydrogen-bonded sheets
4-Chloro-N-(furan-2-ylmethyl)aniline Cl (4), furanylmethyl (N) C₁₁H₁₀ClNO 207.66 Used in sulfonamide drug synthesis; lower steric bulk compared to brominated analogs
4-Bromo-5-fluoro-2-methylaniline Br (4), F (5), CH₃ (2) C₇H₇BrFN 204.04 Intermediate for fluorescent spirosilabifluorene derivatives

Reactivity and Functional Differences

  • Bromine vs. Chlorine Substitution : Bromine’s larger atomic radius and polarizability enhance electrophilic aromatic substitution (EAS) reactivity compared to chlorine. For example, 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline undergoes Suzuki-Miyaura coupling more readily than its chloro analog (4-chloro-N-(furan-2-ylmethyl)aniline) .
  • Furan vs. Benzyl Groups : The furan ring in 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline contributes to π-stacking interactions in crystal structures, whereas benzyl-substituted analogs (e.g., 4-bromo-2-(phenylmethyl)aniline) exhibit stronger hydrophobic interactions .
  • Solubility Challenges : The furan moiety in the target compound reduces solubility in polar solvents like acetonitrile, a limitation also observed in structurally related N-(furan-2-ylmethyl) derivatives .

Crystallographic and Hydrogen-Bonding Features

  • Planarity : The bromine and methyl groups in 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline induce slight deviations from planarity (mean deviation ~0.01 Å), similar to 4-bromo-2-chloroaniline .
  • Hydrogen Bonding : Unlike 5-bromo-4-iodo-2-methylaniline, which forms N–H⋯N hydrogen bonds (3.30 Å), the target compound’s furan oxygen may act as a weak hydrogen-bond acceptor, influencing supramolecular assembly .

Biological Activity

2-Bromo-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound notable for its unique structural characteristics, which include a bromine atom, a furan ring, and an aniline derivative. Its molecular formula is C12H12BrNC_{12}H_{12}BrN with a molecular weight of approximately 241.11 g/mol. The presence of both the furan and bromine enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure

The compound features:

  • A bromine substituent at the second position of the aniline ring.
  • A furan-2-ylmethyl group attached to the nitrogen atom of the amine.

This configuration imparts distinct electronic properties that facilitate various biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline against drug-resistant bacteria. The compound was evaluated using the agar well diffusion method, demonstrating significant efficacy against strains such as Acinetobacter baumannii and Klebsiella pneumoniae.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
A. baumannii12.5 µg/mL
K. pneumoniae25 µg/mL
Staphylococcus aureus50 µg/mL

These findings suggest that the compound could serve as a lead in developing new antibacterial agents, particularly against multidrug-resistant pathogens .

Anticancer Activity

The anticancer properties of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline have also been investigated. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating moderate cytotoxicity.

In vivo studies conducted on tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to control groups. The mechanism appears to involve modulation of apoptotic pathways and cell cycle arrest .

The biological activity of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in inhibiting β-lactamase enzymes produced by resistant bacteria.
  • Protein-Ligand Interactions : Molecular docking studies suggest that the furan moiety enhances binding affinity to various biological targets, facilitating hydrophobic interactions with proteins.
  • Apoptosis Induction : In cancer cells, the compound appears to activate caspase pathways leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of this compound in both antibacterial and anticancer applications:

  • Case Study on Antibacterial Activity : A study examined the effects of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline on NDM-producing A. baumannii. The results indicated that treatment significantly reduced bacterial load in infected mice models .
  • Case Study on Anticancer Activity : In a study involving MCF-7 cells, flow cytometry analysis revealed that treatment with 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline led to increased apoptosis rates compared to untreated controls, highlighting its potential as a therapeutic agent against breast cancer .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline?

The compound can be synthesized via reductive amination of furfural derivatives with brominated aniline precursors. A 2013 study demonstrated the use of catalytic systems (e.g., transition metal catalysts or acid-mediated conditions) to achieve high yields (~70%) . Key steps include:

  • Bromination of 4-methylaniline at the ortho position.
  • Condensation with furfuryl alcohol or aldehyde under reflux.
  • Purification via column chromatography or recrystallization. Validation of the product requires NMR (¹H/¹³C) and FTIR to confirm the furan linkage and bromine substitution .

Q. How can spectroscopic techniques confirm the structure of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline?

  • FTIR : Look for N–H stretching (~3400 cm⁻¹), C–Br vibrations (600–800 cm⁻¹), and furan ring C–O–C bands (~1250 cm⁻¹).
  • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), furan protons (δ 6.0–7.0 ppm), and methyl groups (δ 2.0–2.5 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 280–285) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Potential skin/eye irritation (H315, H319) and respiratory toxicity (H335) based on analogs like 4-bromo-N-methylaniline .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Store at 0–6°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) accurately models electronic transitions and frontier molecular orbitals. For example:

  • HOMO-LUMO gaps (~3–4 eV) indicate reactivity toward electrophiles.
  • Solvent effects (PCM model) improve accuracy for polar solvents . Validation against experimental UV-Vis and cyclic voltammetry data is recommended .

Q. What strategies resolve contradictions in reported synthesis yields or byproduct formation?

  • Reaction Optimization : Vary temperature (80–120°C), solvent (THF vs. DMF), and catalyst loading (e.g., 5–10 mol% Pd).
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., debrominated products or furan ring-opening derivatives) .
  • Isolation : Employ preparative TLC or crystallization in hexane/ethyl acetate mixtures .

Q. How does the bromine substituent influence biological activity in drug discovery contexts?

  • Mechanistic Insights : Bromine enhances lipophilicity and binding to hydrophobic pockets (e.g., enzyme active sites).
  • Case Study : Analogous brominated anilines inhibit PDE4 (linked to inflammation) or interact with NMDA receptors .
  • Assay Design : Test cytotoxicity (MTT assay) and target engagement (SPR or fluorescence polarization) .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Crystal Growth : Use slow evaporation in dichloromethane/methanol.
  • Data Collection : Employ SHELXL for refinement, addressing potential twinning or disorder in the bromine/furan moieties .
  • Validation : Check R-factors (<5%) and electron density maps for omitted regions .

Q. How can derivatives be designed to enhance stability or activity?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the para position or replace furan with thiophene.
  • Stability Studies : Monitor degradation under UV light or acidic conditions via HPLC .
  • SAR Analysis : Compare IC₅₀ values of derivatives in enzyme inhibition assays .

Methodological Notes

  • Key References : Prioritize synthesis protocols from Weickmann et al. (2013) and DFT parameters from Becke (1993) .
  • Data Gaps : Limited direct toxicity data; extrapolate from structural analogs in and .

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